molecular formula C14H24N2O4 B1394916 tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate CAS No. 1216859-23-2

tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate

Cat. No.: B1394916
CAS No.: 1216859-23-2
M. Wt: 284.35 g/mol
InChI Key: CFAZNJJAGAIOFJ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1216859-23-2 . It has a molecular weight of 284.36 . The IUPAC name for this compound is tert-butyl 4-(2-oxo-1,3-oxazinan-3-yl)-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24N2O4/c1-14(2,3)20-12(17)15-8-5-11(6-9-15)16-7-4-10-19-13(16)18/h11H,4-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 284.36 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available data.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of tert-butyl 4-(2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate, is an important intermediate in the synthesis of crizotinib, a biologically active compound. This compound was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, indicating its role in the production of pharmacologically significant molecules (Kong et al., 2016).

Asymmetric Synthesis in Pharmacology

1-tert-Butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, closely related to this compound, was efficiently and practically synthesized. This synthesis is significant for creating nociceptin antagonists, demonstrating its utility in developing novel pharmacological agents (Jona et al., 2009).

Intermediate for Small Molecule Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, is a crucial intermediate for small molecule anticancer drugs. Its synthesis from piperidin-4-ylmethanol and the subsequent structural analysis underscore its significance in the development of new anticancer therapies (Zhang et al., 2018).

Role in X-Ray Studies and Molecular Packing

tert-Butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives have been studied via X-ray crystallography. Their molecular structures demonstrate significant molecular packing, driven by strong hydrogen bonds, highlighting their potential in chemical studies and applications (Didierjean et al., 2004).

Synthesis of Vandetanib Intermediate

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate is a key intermediate of Vandetanib, an anticancer drug. Its synthesis from piperidin-4-ylmethanol highlights its role in the production of significant pharmacological agents (Wang et al., 2015).

Antibacterial and Anthelmintic Activity

A study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed its moderate antibacterial and anthelmintic activity. This finding suggests potential applications of this compound in developing treatments for infections and parasitic diseases (Sanjeevarayappa et al., 2015).

Properties

IUPAC Name

tert-butyl 4-(2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-14(2,3)20-12(17)15-8-5-11(6-9-15)16-7-4-10-19-13(16)18/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAZNJJAGAIOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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